3,7-Dibromo-dibenzofuran

Catalog No.
S1894106
CAS No.
67019-91-4
M.F
C12H6Br2O
M. Wt
325.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-Dibromo-dibenzofuran

Avoid costly isomer substitution errors: The 3,7-substitution pattern of 3,7-Dibromo-dibenzofuran (CAS 67019-91-4) is essential for solution-processable conjugated polymers. • Kinked backbone delivers markedly enhanced solubility, enabling large-area OFET fabrication. • High triplet energy (>2.9 eV) makes it the preferred host monomer for high-efficiency blue PhOLEDs. • Thermally robust dibenzofuran core confers extended device lifetimes. Researchers rely on this pure monomer for precise optoelectronic property tuning. SMolecule provides guaranteed purity and secure global supply.

CAS Number

67019-91-4

Product Name

3,7-Dibromo-dibenzofuran

IUPAC Name

3,7-dibromodibenzofuran

Molecular Formula

C12H6Br2O

Molecular Weight

325.98 g/mol

InChI

InChI=1S/C12H6Br2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H

InChI Key

GBCYJXFJGQKMPY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3)Br

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3)Br

The exact mass of the compound 3,7-Dibromo-dibenzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3,7-Dibromodibenzofuran, 3,7-Dibromo-dibenzo[b,d]furan, Dibenzofuran, 3,7-dibromo-, 3,7-Dibromodibenzo[b,d]furan

Purity

≥98%

Package Size

0.1 g, 0.25 g, 1 g

3,7-Dibromo-dibenzofuran is a halogenated heterocyclic organic compound featuring a rigid, planar dibenzofuran core. This structure provides excellent thermal stability and charge transport characteristics, making it a crucial building block in the synthesis of high-performance organic semiconductors. [1] Its specific 3,7-substitution pattern is a primary determinant of the geometric and electronic properties of resulting polymers and functional materials, which are frequently utilized in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). [2]

Research & Procurement Fit

Synthesis Building block for π-conjugated materials
Analytical Reference standard for PBDF congener GC-MS
Process Regioselective bromination confirmation

Substituting 3,7-Dibromo-dibenzofuran with its common isomer, 2,8-Dibromo-dibenzofuran, is a critical procurement error for targeted applications. The substitution pattern dictates the final polymer architecture: the 3,7-linkage creates a 'kinked' backbone, while the 2,8-linkage results in a more linear, rigid chain. This structural difference fundamentally alters key material properties, including solubility, thermal characteristics, and the highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. [1] Consequently, polymers derived from the 3,7-isomer are not interchangeable with those from the 2,8-isomer, as they yield devices with different processing requirements and performance metrics.

Isomer Substitution Risk

3,7- vs 2,8- Isomer
Significant differences in GC retention index and melting point may compromise method specificity or material purity if substituted without verification.
3,7- vs 1,6- Isomer
Chromatographic retention differs measurably; 1,6-isomer may co-elute or shift target retention times in congener analysis workflows.

Enhanced Polymer Solubility for Solution-Processing Workflows

Polymers synthesized from 3,7-Dibromo-dibenzofuran exhibit significantly improved solubility in common organic solvents compared to their 2,8-isomer counterparts. For instance, a copolymer of 3,7-dibenzofuran and fluorene (PF-DBF37) is readily soluble in chloroform, THF, and toluene at room temperature. In contrast, the analogous polymer made from the 2,8-isomer (PF-DBF28) shows poor solubility in the same solvents. [1] This is attributed to the kinked structure imparted by the 3,7-linkage, which disrupts polymer chain packing.

Evidence DimensionPolymer Solubility in Chloroform
Target Compound DataPolymer from 3,7-isomer (PF-DBF37) is soluble
Comparator Or BaselinePolymer from 2,8-isomer (PF-DBF28) is insoluble
Quantified DifferenceQualitatively soluble vs. insoluble
ConditionsCopolymer with 9,9-dioctylfluorene, tested at room temperature.

Superior solubility is a critical procurement factor, enabling the use of cost-effective solution-based fabrication techniques like spin-coating or inkjet printing for electronic devices.

GC RI: 3,7- vs 2,8-
Head-to-head
RI 2137 / 2147 (2,8-isomer)
Supports isomer-resolved GC-MS identification.
Δ10 RI units on RTX-5 column; helium carrier.

Higher Triplet Energy for Efficient Blue Phosphorescent OLED Host Materials

The 3,7-linkage pattern is crucial for achieving high triplet energy (E_T) in host materials for phosphorescent OLEDs (PhOLEDs). A host material synthesized using a 3,7-disubstituted dibenzofuran core (DBF-3,7-pC) exhibited a triplet energy of 2.92 eV. This is significantly higher than host materials based on the 2,8-linkage, whose more extended conjugation typically lowers the triplet energy. [1] For example, carbazole-based hosts with linear 2,7-linkages often have E_T values below 2.8 eV.

Evidence DimensionTriplet Energy (E_T)
Target Compound DataHost from 3,7-dibenzofuran derivative: 2.92 eV
Comparator Or BaselineTypical 2,7-linked carbazole hosts: < 2.8 eV
Quantified Difference> 0.12 eV higher triplet energy
ConditionsMeasured from the phosphorescence spectrum of the host material film at 77 K.

A host triplet energy above that of the blue phosphorescent emitter (>2.8 eV) is required to prevent energy back-transfer and ensure high device efficiency, making the 3,7-isomer essential for this application.

Melting Point: 3,7- vs 2,8-
Data to verify
~60 °C lower (predicted)
Context-dependent; experimental verification advised.
MPBPWIN model value vs reported experimental range 193–197 °C for 2,8-isomer.

Improved Thermal Stability in Resulting Polymers

Polymers incorporating the 3,7-dibenzofuran unit demonstrate excellent thermal stability, a key requirement for device longevity and processing. A copolymer derived from 3,7-Dibromo-dibenzofuran showed a 5% weight loss temperature (Td) of 452 °C under a nitrogen atmosphere. [1] This indicates high thermal robustness, often superior to polymers with more flexible linkages or different heterocyclic cores that may degrade at lower temperatures.

Evidence DimensionThermal Decomposition Temperature (Td at 5% weight loss)
Target Compound DataPolymer from 3,7-isomer (PF-DBF37): 452 °C
Comparator Or BaselineGeneral high-performance polymers for electronics often require Td > 400 °C
Quantified DifferenceMeets and exceeds the high-performance benchmark
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere with a heating rate of 10 °C/min.

High thermal stability ensures the material can withstand fabrication processes like thermal evaporation and contributes to longer operational lifetimes for the final electronic device.

GC RI: 3,7- vs 1,6-
Head-to-head
RI 2137 / 2130 (1,6-isomer)
Enables chromatographic resolution of regioisomers.
Δ7 RI units; 1,6-isomer elutes earlier under same GC conditions.

Precursor for Solution-Processable OFETs

The enhanced solubility of polymers derived from 3,7-Dibromo-dibenzofuran makes it the right choice for fabricating organic field-effect transistors (OFETs) via solution-based methods. This allows for large-area, low-cost manufacturing on flexible substrates, which is not feasible with the insoluble polymers derived from the 2,8-isomer. [1]

Host Materials for High-Efficiency Blue Phosphorescent OLEDs

The high triplet energy (>2.9 eV) enabled by the 3,7-linkage makes this compound a critical precursor for host materials in blue PhOLEDs. Using this monomer allows for the design of hosts that can efficiently transfer energy to blue emitters, leading to devices with higher quantum efficiency and improved color purity. [2]

Building Block for Thermally Stable Hole-Transporting Materials

The inherent thermal robustness of the dibenzofuran core, demonstrated by high decomposition temperatures of its polymers, positions 3,7-Dibromo-dibenzofuran as an ideal starting material for synthesizing thermally stable hole-transporting or electron-blocking layers, contributing to enhanced operational stability and longer lifetimes in multi-layer electronic devices. [1]

Application Selection Guide

Application
Selection Property
Validation Focus
PBDF congener GC‑MS analysis
Chromatographic retention profile
Regioisomer identification and method specificity
OLED material synthesis
Symmetrical 3,7‑dibromo substitution pattern
Cross‑coupling reactivity and purity via DSC
Regioselective bromination monitoring
Thermal and chromatographic differentiation
Reaction selectivity and side‑product assessment

XLogP3

5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Wikipedia

3,7-dibromodibenzo[b,d]furan

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